4-Chloro-N-({N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-Chloro-N-({N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a chlorinated benzamide core with a furan ring and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chlorine atom at the 4-position.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable furan derivative.
Addition of the Iodophenyl Group: The iodophenyl group is added via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-({N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar structure but lacks the furan and iodophenyl groups.
4-Chloro-N,N-diisopropylbenzamide: Another similar compound with different alkyl groups attached to the nitrogen.
Uniqueness
4-Chloro-N-({N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a chlorinated benzamide core with a furan ring and an iodophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H15ClIN3O3 |
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Molecular Weight |
507.7 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[[5-(4-iodophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H15ClIN3O3/c21-15-5-1-14(2-6-15)20(27)23-12-19(26)25-24-11-17-9-10-18(28-17)13-3-7-16(22)8-4-13/h1-11H,12H2,(H,23,27)(H,25,26)/b24-11+ |
InChI Key |
HFVNEKLCTSOPMO-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
Origin of Product |
United States |
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